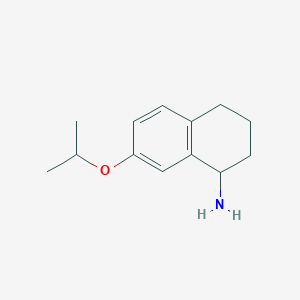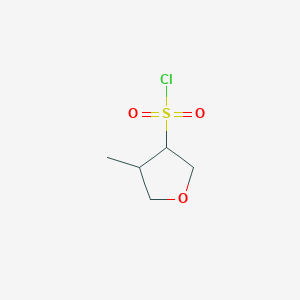
4-Methyloxolane-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyloxolane-3-sulfonyl chloride is an organic compound with the molecular formula C₅H₉ClO₃S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO₂Cl) attached to a 4-methyloxolane ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methyloxolane-3-sulfonyl chloride can be synthesized through the reaction of 4-methyloxolane with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
[ \text{4-Methyloxolane} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{Hydrochloric Acid} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully monitored. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyloxolane-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form sulfinates.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Sodium borohydride and other hydride donors are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonic Acids: Formed from oxidation reactions.
Sulfinates: Formed from reduction reactions.
Applications De Recherche Scientifique
4-Methyloxolane-3-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: It is used in the modification of biomolecules for studying biological processes.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-methyloxolane-3-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl group is highly electrophilic, making it reactive towards nucleophilic attack. This reactivity is utilized in various chemical transformations to form sulfonamide, sulfonic acid, and sulfinate derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl Chloride: Similar in structure but lacks the oxolane ring.
Ethanesulfonyl Chloride: Similar but has an ethane backbone instead of an oxolane ring.
Benzenesulfonyl Chloride: Contains a benzene ring instead of an oxolane ring.
Uniqueness
4-Methyloxolane-3-sulfonyl chloride is unique due to the presence of the oxolane ring, which imparts different chemical properties compared to other sulfonyl chlorides. This structural difference can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in specific synthetic applications.
Propriétés
Formule moléculaire |
C5H9ClO3S |
|---|---|
Poids moléculaire |
184.64 g/mol |
Nom IUPAC |
4-methyloxolane-3-sulfonyl chloride |
InChI |
InChI=1S/C5H9ClO3S/c1-4-2-9-3-5(4)10(6,7)8/h4-5H,2-3H2,1H3 |
Clé InChI |
YXLMIIAZVMBKAA-UHFFFAOYSA-N |
SMILES canonique |
CC1COCC1S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



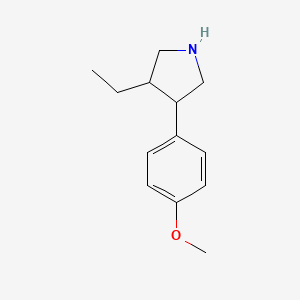

![4-[3-(hydroxymethyl)phenoxy]-N-methyl-N-[3-methyl-4-[[(3S)-3-methylpiperazin-1-yl]methyl]phenyl]cyclohexane-1-carboxamide;hydrochloride](/img/structure/B13182975.png)
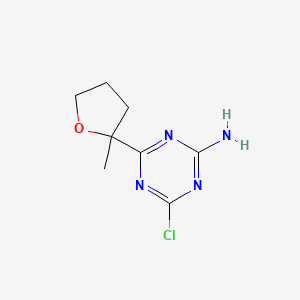
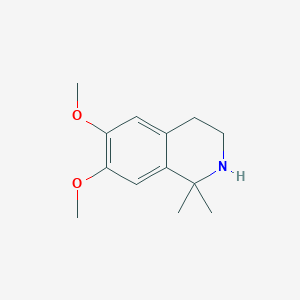
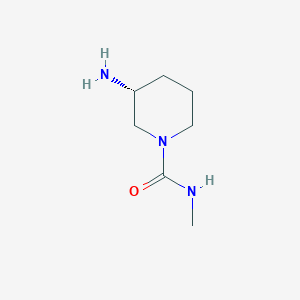

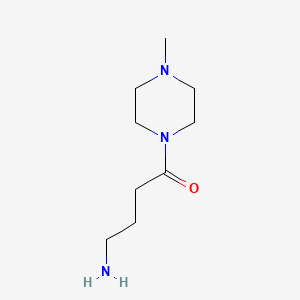


![Tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13183012.png)

